molecular formula C6H8N2O3 B8786545 Methyl (5-methylisoxazol-3-yl)carbamate

Methyl (5-methylisoxazol-3-yl)carbamate

Cat. No. B8786545
M. Wt: 156.14 g/mol
InChI Key: PGAMVHCCVDEFRS-UHFFFAOYSA-N
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Patent
US04062861

Procedure details

Dimethyl carbonate (2.38 g) and sodium methoxide (0.30 g) are added to 3-amino-5-methylisoxazole (0.49 g), and the resultant mixture is stirred at 100° C for 3 hours. After cooling, the reaction mixture is combined with water (15 ml), adjusted to pH 1 with a small amount of c. hydrochloric acid and shaken twice with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate and evaporated to remove the solvent. The resulting light yellow crystals (0.52 g) are chromatographed on a column of silica gel, whereby methyl N-(5-methyl-3-isoxazolyl)carbamate is obtained as crystals melting at 136.0° to 137.0° C.
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4][CH3:5])OC.C[O-].[Na+].[NH2:10][C:11]1[CH:15]=[C:14]([CH3:16])[O:13][N:12]=1.Cl>C(OCC)(=O)C.O>[CH3:16][C:14]1[O:13][N:12]=[C:11]([NH:10][C:1](=[O:6])[O:4][CH3:5])[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
sodium methoxide
Quantity
0.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.49 g
Type
reactant
Smiles
NC1=NOC(=C1)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting light yellow crystals (0.52 g) are chromatographed on a column of silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)NC(OC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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